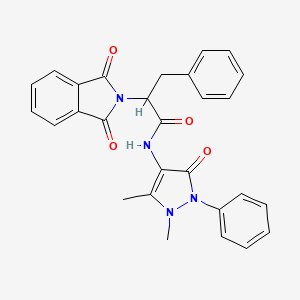![molecular formula C22H24O5 B3920923 2-methoxyethyl 5-[(2,5-dimethylbenzyl)oxy]-2-methyl-1-benzofuran-3-carboxylate CAS No. 6238-52-4](/img/structure/B3920923.png)
2-methoxyethyl 5-[(2,5-dimethylbenzyl)oxy]-2-methyl-1-benzofuran-3-carboxylate
Vue d'ensemble
Description
“2-methoxyethyl 5-[(2,5-dimethylbenzyl)oxy]-2-methyl-1-benzofuran-3-carboxylate” is a chemical compound with the molecular formula C22H24O5 . It has an average mass of 368.423 Da and a monoisotopic mass of 368.162384 Da . This compound is also known by its IUPAC name, this compound .
Molecular Structure Analysis
The molecular structure of this compound is complex, with several functional groups. It includes a benzofuran ring, which is a heterocyclic compound (a compound that contains atoms of at least two different elements), and a carboxylate ester group . The presence of these functional groups can significantly influence the compound’s chemical behavior and reactivity.Physical And Chemical Properties Analysis
This compound has a density of 1.2±0.1 g/cm^3, a boiling point of 475.1±40.0 °C at 760 mmHg, and a flash point of 241.1±27.3 °C . It has 5 hydrogen bond acceptors, 0 hydrogen bond donors, and 8 freely rotating bonds . Its ACD/LogP value is 5.18 , indicating that it is somewhat hydrophobic, and it may have limited solubility in water.Mécanisme D'action
GSK-J4 inhibits LSD1 by binding to the enzyme's active site, preventing it from demethylating histone proteins. This results in an accumulation of methylated histones, leading to changes in gene expression. Additionally, GSK-J4 has been shown to induce the differentiation of cancer cells by modulating gene expression.
Biochemical and Physiological Effects:
Studies have shown that GSK-J4 can induce differentiation in cancer cells, potentially leading to a decrease in tumor growth. Additionally, GSK-J4 has been shown to improve cognitive function in mouse models of Alzheimer's disease. However, further research is needed to fully understand the biochemical and physiological effects of GSK-J4.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of GSK-J4 is its specificity for LSD1, which allows for targeted modulation of gene expression. However, GSK-J4 has also been shown to have off-target effects on other enzymes, which may limit its use in certain experiments. Additionally, GSK-J4 has poor solubility in water, which may limit its use in certain assays.
Orientations Futures
Future research on GSK-J4 may focus on optimizing its structure to improve its solubility and specificity for LSD1. Additionally, GSK-J4 may be studied for its potential as a therapeutic agent in the treatment of various diseases, including cancer and neurodegenerative disorders. Finally, GSK-J4 may be used as a tool for studying the role of LSD1 in gene regulation and disease development.
Applications De Recherche Scientifique
GSK-J4 has been studied for its potential as a histone demethylase inhibitor, specifically targeting the lysine-specific demethylase 1 (LSD1) enzyme. LSD1 is involved in the regulation of gene expression and has been implicated in the development of various diseases, including cancer and neurodegenerative disorders. By inhibiting LSD1, GSK-J4 has the potential to modulate gene expression and potentially treat these diseases.
Propriétés
IUPAC Name |
2-methoxyethyl 5-[(2,5-dimethylphenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24O5/c1-14-5-6-15(2)17(11-14)13-26-18-7-8-20-19(12-18)21(16(3)27-20)22(23)25-10-9-24-4/h5-8,11-12H,9-10,13H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYXMQHPGHDVIHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)COC2=CC3=C(C=C2)OC(=C3C(=O)OCCOC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80364516 | |
| Record name | 2-methoxyethyl 5-[(2,5-dimethylbenzyl)oxy]-2-methyl-1-benzofuran-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80364516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6238-52-4 | |
| Record name | 2-methoxyethyl 5-[(2,5-dimethylbenzyl)oxy]-2-methyl-1-benzofuran-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80364516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[1-(6-methoxypyrimidin-4-yl)piperidin-4-yl]acetamide](/img/structure/B3920845.png)


![N-(4-isopropylphenyl)-1-[(6-methylimidazo[2,1-b][1,3]thiazol-3-yl)carbonyl]-3-piperidinamine](/img/structure/B3920861.png)
![2-{[3-(1H-imidazol-1-yl)propyl]amino}-9-methyl-3-{[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B3920864.png)
![2-({1-[3-(4-fluorophenyl)acryloyl]-4-piperidinyl}methyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B3920870.png)
![2-{[3-(1H-imidazol-1-yl)propyl]amino}-9-methyl-3-{[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B3920880.png)

![3-[4-(dimethylamino)phenyl]acrylaldehyde (3-methyl-1,3-benzothiazol-2(3H)-ylidene)hydrazone](/img/structure/B3920889.png)
![3-[4-oxo-5-(2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene)-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B3920902.png)

![2-ethoxy-4-(3,3,7,8-tetramethyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-11-yl)phenyl cyclopropanecarboxylate](/img/structure/B3920910.png)

![5-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-2-(4-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B3920933.png)